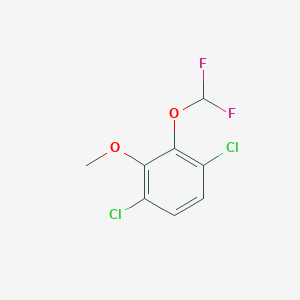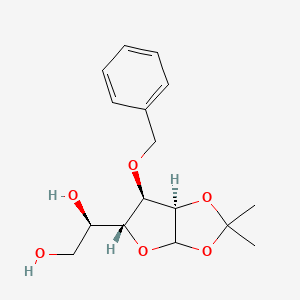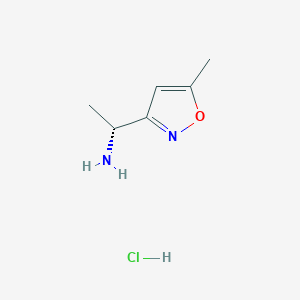
3,6-Dichloro-2-(difluoromethoxy)anisole
Übersicht
Beschreibung
3,6-Dichloro-2-(difluoromethoxy)anisole (DCFA) is an organic compound with a wide range of applications in the medical and scientific fields. DCFA is a synthetic compound that can be used for various purposes, such as in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as an intermediate in the manufacture of other compounds. DCFA has been studied extensively for its unique properties and its ability to be used in various applications.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-2-(difluoromethoxy)anisole has been used extensively in scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. It has also been used as a reagent in organic synthesis, and as an intermediate in the manufacture of other compounds. In addition, 3,6-Dichloro-2-(difluoromethoxy)anisole has been studied for its unique properties, such as its ability to act as a catalyst in organic reactions, and its ability to act as a chelating agent.
Wirkmechanismus
The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)anisole is not fully understood. However, it is believed that 3,6-Dichloro-2-(difluoromethoxy)anisole acts as a Lewis acid, meaning that it can donate electrons to other molecules. This property allows it to act as a catalyst in organic reactions, and as a chelating agent. In addition, 3,6-Dichloro-2-(difluoromethoxy)anisole has been found to be a potent inhibitor of several enzymes, including cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
3,6-Dichloro-2-(difluoromethoxy)anisole has been found to have several biochemical and physiological effects. It has been found to be a potent inhibitor of cyclooxygenase and lipoxygenase, which are enzymes involved in the production of prostaglandins and leukotrienes, respectively. In addition, 3,6-Dichloro-2-(difluoromethoxy)anisole has been found to inhibit the activity of several other enzymes, including glutathione S-transferase and acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
3,6-Dichloro-2-(difluoromethoxy)anisole has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is stable in a variety of conditions, and it can be used as a reagent in organic synthesis. However, there are some limitations to its use in lab experiments. 3,6-Dichloro-2-(difluoromethoxy)anisole is a strong Lewis acid, and it can react with other compounds in the reaction mixture, leading to unwanted side reactions. In addition, the yield of the reaction can be low, and the reaction can be slow.
Zukünftige Richtungen
The future of 3,6-Dichloro-2-(difluoromethoxy)anisole is promising. As scientists continue to study the compound, they will likely discover new applications for it. For example, 3,6-Dichloro-2-(difluoromethoxy)anisole could be used in the synthesis of new pharmaceuticals, or as an intermediate in the manufacture of other compounds. In addition, 3,6-Dichloro-2-(difluoromethoxy)anisole could be used as a catalyst in organic reactions, or as a chelating agent. Finally, 3,6-Dichloro-2-(difluoromethoxy)anisole could be used to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase.
Eigenschaften
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c1-13-6-4(9)2-3-5(10)7(6)14-8(11)12/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITCEASAIJKDTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-2-(difluoromethoxy)anisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid](/img/structure/B1460133.png)
![1-Methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B1460134.png)
![5-Butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1460137.png)

![(2R)-1-{[1-(4-chlorophenyl)propan-2-yl]amino}propan-2-ol hydrochloride](/img/structure/B1460140.png)
![4-[(3,4-Difluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1460141.png)



![6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid](/img/structure/B1460147.png)


![6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1460151.png)